ddATP|AS

DNA Sequencing Enzyme Kinetics Polymerase Selectivity

Taq-based cycle sequencing suffers from a 700:1 incorporation bias against ddATP, causing uneven peak heights. This ≥98% HPLC-pure ddATP enables precise empirical concentration adjustment for balanced dye-terminator signals. It also serves as a benchmark HIV-1 reverse transcriptase inhibitor (Ki=20 nM) and a specific probe for K65R mutant resistance (10-fold potency shift). Bulk quantities are available with full analytical documentation, ensuring lot-to-lot consistency for reproducible sequencing and inhibition assays.

Molecular Formula C10H16N5O10P3S
Molecular Weight 491.25 g/mol
Cat. No. B15136327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameddATP|AS
Molecular FormulaC10H16N5O10P3S
Molecular Weight491.25 g/mol
Structural Identifiers
SMILESC1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N
InChIInChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1
InChIKeyGKHYYEIUSLRFJG-GHUKLPSLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ddATP Procurement for DNA Sequencing and Viral Inhibition


2′,3′-Dideoxyadenosine 5′-triphosphate (ddATP) is a dideoxynucleotide (ddNTP) analog of deoxyadenosine triphosphate (dATP). Its defining structural feature is the absence of a 3′-hydroxyl group on the ribose sugar, which renders it a potent chain terminator of DNA synthesis [1]. This mechanism underpins its canonical use as a key reagent in Sanger dideoxy DNA sequencing and its activity as an in vitro inhibitor of viral reverse transcriptases, including HIV-1 [2]. As a synthetic nucleotide analog, its purity, salt form, and compatibility with specific DNA polymerases are critical parameters for successful experimental outcomes.

Why Generic Substitution Fails for ddATP


While ddATP belongs to the broader class of ddNTPs, assuming interchangeability with other members like ddCTP, ddGTP, or ddTTP is a critical procurement error. Substitution cannot be generic because each ddNTP interacts with a distinct set of DNA polymerases and reverse transcriptases with vastly different kinetics and efficiency, as evidenced by up to 10-fold differences in incorporation rates for Taq polymerase [1] and a 20 nM to 37 nM variation in inhibitory constants (Ki) for different viral reverse transcriptases [2]. Furthermore, the recognition of ddATP by the K65R mutant HIV-1 reverse transcriptase differs fundamentally from that of ddCTP or ddGTP, demonstrating that its biological activity is not predictable from class-level properties alone [3]. These quantifiable, compound-specific differences directly impact the quality of sequencing data, the reliability of inhibition assays, and the interpretation of viral resistance studies, making precise specification essential.

ddATP vs. Analogs: Key Evidence


ddATP Polymerase Bias: Taq vs T7

In a direct kinetic comparison, Taq DNA polymerase I (Taq Pol I) demonstrates a strong bias against the incorporation of ddATP relative to its natural substrate dATP. This bias is quantified as a 700:1 preference for dATP over ddATP. In stark contrast, T7 DNA polymerase exhibits a preference of only about 4:1 for dATP over ddATP [1]. This 175-fold difference in bias between the two polymerases highlights the critical dependence of ddATP's efficacy as a terminator on the specific enzyme used in the reaction.

DNA Sequencing Enzyme Kinetics Polymerase Selectivity

ddATP Inhibition Potency: HIV-1 vs Visna RT

ddATP acts as a competitive inhibitor of retroviral reverse transcriptases (RTs). In vitro analysis reveals a quantifiable difference in potency between two related RTs. The inhibition constant (Ki) for HIV-1 RT is 20 nM, while the Ki for visna virus RT is 37 nM [1]. This demonstrates that even within the same class of enzyme, the binding affinity and inhibitory potency of ddATP is not uniform.

HIV Research Reverse Transcriptase Antiviral Assays

ddATP Substrate Efficiency for Pol η

ddATP can function as an inhibitor of translesion synthesis DNA polymerases. When evaluated against DNA polymerase η (Pol η), an enzyme implicated in cellular tolerance to DNA-damaging chemotherapeutics, ddATP reduces the relative elongation efficiency of the enzyme to 36%-42% compared to its natural substrate, dATP [1]. This is a quantifiable measure of its inhibitory effect on this specific repair polymerase.

DNA Repair Polymerase Eta Cancer Biology

ddATP vs ddGTP Incorporation by Taq

Within the ddNTP class, there is significant variation in how efficiently each is utilized by a given DNA polymerase. Kinetic analysis of Taq polymerase reveals a clear hierarchy: it incorporates ddGTP at a rate approximately 10 times higher than that observed for ddATP, ddTTP, or ddCTP [1]. This is a direct, quantified difference between ddATP and its closest analog, ddGTP.

DNA Sequencing Polymerase Fidelity Nucleotide Selectivity

K65R Mutant RT Sensitivity to ddATP

The K65R mutation in HIV-1 reverse transcriptase (RT) is clinically significant for conferring resistance to several nucleoside analog drugs. In vitro analysis shows that while both wild-type (wt) and K65R mutant RT are equally inhibited by ddTTP and ddGTP, the mutant enzyme displays a 10-fold reduced sensitivity specifically to ddATP when tested on a heteropolymeric primer-template [1].

HIV Drug Resistance Reverse Transcriptase Mutation Analysis

ddATP Binding to Mitochondrial Pol γ

The clinical toxicity of certain nucleoside analogs, including the ddATP prodrug didanosine, is linked to inhibition of the human mitochondrial DNA polymerase γ (Pol γ). Studies show that ddATP, along with ddC and stavudine, binds more tightly at the Pol γ active site during incorporation than normal nucleotides. This tight binding leads to slower excision by the proofreading exonuclease, thereby increasing its potential for mitochondrial DNA toxicity [1].

Mitochondrial Toxicity Polymerase Gamma Antiviral Safety

ddATP Validated Application Scenarios


Sanger Sequencing Reaction Optimization

Given the 700:1 bias of Taq DNA polymerase against ddATP [1] and its 10-fold lower incorporation rate relative to ddGTP [2], ddATP is the critical reagent for achieving uniform peak heights in dye-terminator sequencing. Researchers using Taq-based cycle sequencing kits (e.g., Thermo Sequenase) must empirically adjust the ddATP concentration to compensate for its poor incorporation efficiency, making high-purity, accurately quantified ddATP essential for balanced signal and high-quality, readable sequence data.

HIV-1 RT Inhibitor and Resistance Profiling

ddATP serves as a benchmark inhibitor in HIV research due to its well-defined, potent Ki of 20 nM against wild-type HIV-1 reverse transcriptase (RT) [3]. Furthermore, its unique 10-fold reduced potency against the clinically relevant K65R mutant RT [4] makes it a specific probe for this resistance pathway. Procurement of ddATP is therefore justified for labs conducting side-by-side comparative studies of novel RT inhibitors or for routine screening of patient-derived RT variants for K65R-associated resistance.

Pol η in DNA Damage Tolerance

The quantifiable inhibition of DNA polymerase η, where ddATP reduces elongation efficiency to 36-42% [5], positions it as a valuable research tool for dissecting the role of this enzyme in cellular responses to DNA damage. Laboratories studying the mechanisms of chemotherapy resistance in cancer can use ddATP to specifically impair Pol η function in vitro, helping to validate Pol η as a therapeutic target and distinguish its activity from other translesion synthesis polymerases.

Nucleoside Analog Mitochondrial Toxicity

The established tight-binding interaction of ddATP with human mitochondrial DNA polymerase γ (Pol γ), which leads to slow excision and contributes to toxicity [6], makes it a necessary positive control compound. Researchers developing novel nucleoside analogs with improved safety profiles can use ddATP in comparative studies to benchmark the relative potential of their new compounds to inhibit Pol γ and cause mitochondrial dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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